molecular formula C18H21N5O2 B2480615 (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone CAS No. 2309312-69-2

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2480615
CAS RN: 2309312-69-2
M. Wt: 339.399
InChI Key: UGGOLNXECSOTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis AnalysisSynthesis of related compounds involves complex organic reactions, including amidation, Friedel-Crafts acylation, and hydration processes, starting from readily available materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, to produce derivatives with significant yields (Zheng, 2010). These methodologies could potentially be adapted for the synthesis of "(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone."

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various spectroscopic techniques, including NMR and X-ray diffraction studies, to confirm the structure and analyze conformations (Karthik et al., 2021). These analytical methods are essential for understanding the molecular architecture and for the detailed characterization of the compound .

Chemical Reactions and Properties

Chemical reactions involving related compounds can include cycloaddition reactions, Cope elimination sequences, and interactions with various nucleophiles, leading to a wide range of derivatives with potential biological activities (Chrovian et al., 2018). These reactions are fundamental for modifying the compound's structure and enhancing its properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, can be inferred from the synthesis and structural characterization of related compounds. For instance, thermal properties analysis using thermogravimetric analysis can provide insights into the stability of the compound over a range of temperatures (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, potential biological activity, and interaction with biological targets, can be explored through the synthesis of derivatives and their evaluation in various biological assays. For example, the design and synthesis of analogues for biological evaluation as antagonists in pain treatment suggest a methodological approach to investigate the chemical properties of novel compounds (Tsuno et al., 2017).

Scientific Research Applications

Synthesis and Potential Anticancer Evaluation

  • A study focused on the synthesis of various novel compounds and evaluated their potential as anticancer agents. Newly synthesized compounds were tested for their anticancer activity, revealing some with promising efficacy (Gouhar & Raafat, 2015).
  • Another investigation reported the creation of heterocyclic compounds with potential biological activities. These compounds were subjected to anticancer and antimicrobial activity assessments, showing some notable effectiveness (Katariya, Vennapu, & Shah, 2021).

Antimicrobial Activity Research

  • Research on new oxime derivatives of (piperidin-4-yl)methanone showed significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in addressing microbial resistance (Mallesha & Mohana, 2014).

Pharmacological Applications

properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-18(16-10-19-5-6-20-16)23-7-3-13(4-8-23)11-25-17-9-15(14-1-2-14)21-12-22-17/h5-6,9-10,12-14H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGOLNXECSOTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.